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molecular formula C9H8ClNO B1592264 5-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 72995-15-4

5-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1592264
M. Wt: 181.62 g/mol
InChI Key: NJZVTNYJNDWQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416884

Procedure details

42.5 g of 5-chloro-3,4-dihydrocarbostyril was suspended in 250 ml of dioxane and 44.3 g of NaBH4 was added to the suspension. Then 67 ml of acetic acid (d=1.05) was added dropwise to the mixture at room temperature. After heat-refluxing the resulting mixture for 2 hours the solvent was removed under reduced pressure. Water was added to the residue and insoluble materials were removed by filtration followed by washing with diethyl ether. The residue was extracted with diethyl ether, dried over anhydrous sodium sulfate and distilled under reduced pressure to obtain 36.0 g of 5-chloro-1,2,3,4-tetrahydroquinoline having a boiling point of 116° to 120° C./0.2 mmHg.
Quantity
42.5 g
Type
reactant
Reaction Step One
Name
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=O)[NH:7]2.[BH4-].[Na+].C(O)(=O)C>O1CCOCC1>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
ClC1=C2CCC(NC2=CC=C1)=O
Step Two
Name
Quantity
44.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heat-refluxing the resulting mixture for 2 hours the solvent
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue and insoluble materials
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
by washing with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCCNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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